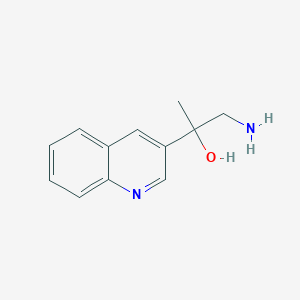
1-Amino-2-(quinolin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(quinolin-3-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It features a quinoline ring attached to a propanol backbone, with an amino group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(quinolin-3-yl)propan-2-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of quinoline-3-carbaldehyde with a suitable reducing agent, followed by the addition of an amino group to the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow similar principles as laboratory synthesis, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(quinolin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of aminoquinoline compounds .
Aplicaciones Científicas De Investigación
1-Amino-2-(quinolin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(quinolin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group and quinoline ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the quinoline ring.
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: Compounds with similar quinoline structures but different substituents and functional groups.
Uniqueness
1-Amino-2-(quinolin-3-yl)propan-2-ol is unique due to its combination of the quinoline ring and the amino alcohol structure.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-amino-2-quinolin-3-ylpropan-2-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(15,8-13)10-6-9-4-2-3-5-11(9)14-7-10/h2-7,15H,8,13H2,1H3 |
Clave InChI |
BGMDQMUKMGHOQA-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C1=CC2=CC=CC=C2N=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















